![molecular formula C6H10Cl3NO2S B14017608 1,1,1-Trichloro-2-hydroxy-2-[2-acetamidoethylthio]ethane CAS No. 21946-69-0](/img/structure/B14017608.png)
1,1,1-Trichloro-2-hydroxy-2-[2-acetamidoethylthio]ethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1-Trichloro-2-hydroxy-2-[2-acetamidoethylthio]ethane is an organochlorine compound with a unique structure that combines trichloromethyl, hydroxy, and acetamidoethylthio groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,1-Trichloro-2-hydroxy-2-[2-acetamidoethylthio]ethane typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 1,1,1-trichloro-2-hydroxyethane.
Thioether Formation: The hydroxy group is then reacted with 2-acetamidoethylthiol under basic conditions to form the thioether linkage.
Reaction Conditions: The reactions are usually carried out in an inert atmosphere, such as nitrogen, to prevent oxidation. Solvents like dichloromethane or tetrahydrofuran are commonly used.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1,1-Trichloro-2-hydroxy-2-[2-acetamidoethylthio]ethane undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.
Reduction: The trichloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: 1,1,1-Trichloro-2-keto-2-[2-acetamidoethylthio]ethane.
Reduction: this compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,1,1-Trichloro-2-hydroxy-2-[2-acetamidoethylthio]ethane has several applications in scientific research:
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,1,1-Trichloro-2-hydroxy-2-[2-acetamidoethylthio]ethane involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity.
Pathways Involved: It may affect cellular pathways related to oxidative stress, apoptosis, and signal transduction.
Comparaison Avec Des Composés Similaires
1,1,1-Trichloro-2-hydroxy-2-[2-acetamidoethylthio]ethane can be compared with other similar compounds:
1,1,1-Trichloroethane: A simpler compound with only trichloromethyl and hydroxy groups.
1,1,1-Trichloro-2,2-bis(4-hydroxyphenyl)ethane: Contains two hydroxyphenyl groups instead of the acetamidoethylthio group.
1,1,1-Trichloro-2-keto-2-[2-acetamidoethylthio]ethane: An oxidized form of the compound.
Uniqueness: The presence of the acetamidoethylthio group in this compound makes it unique compared to other trichloromethyl compounds, providing it with distinct chemical and biological properties.
Propriétés
Numéro CAS |
21946-69-0 |
|---|---|
Formule moléculaire |
C6H10Cl3NO2S |
Poids moléculaire |
266.6 g/mol |
Nom IUPAC |
N-[2-(2,2,2-trichloro-1-hydroxyethyl)sulfanylethyl]acetamide |
InChI |
InChI=1S/C6H10Cl3NO2S/c1-4(11)10-2-3-13-5(12)6(7,8)9/h5,12H,2-3H2,1H3,(H,10,11) |
Clé InChI |
ABIMQIMERFMGOP-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NCCSC(C(Cl)(Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


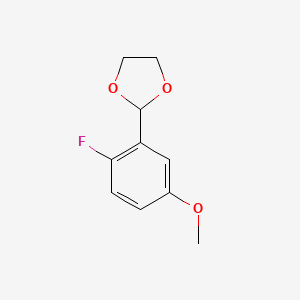
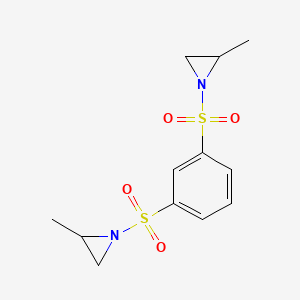

![3-[1,3,3-Tris(2-cyanoethyl)-2-oxo-cyclopentyl]propanenitrile](/img/structure/B14017537.png)
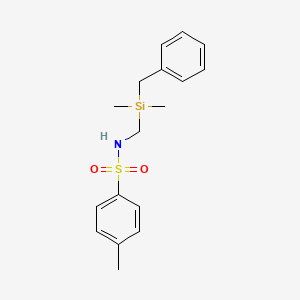
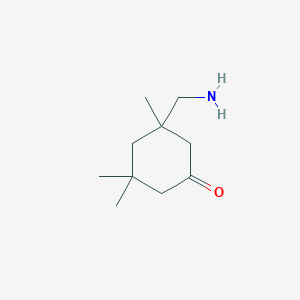
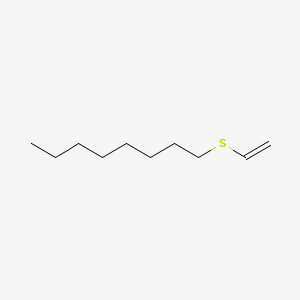
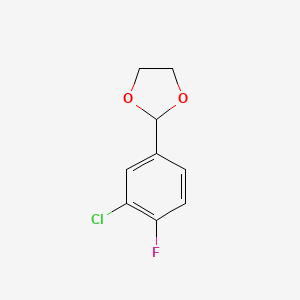
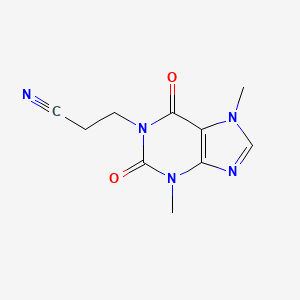

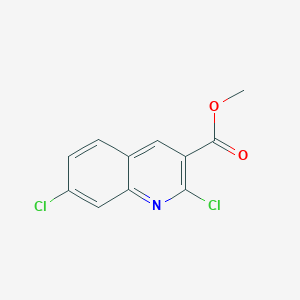


![3-(4-Methoxy-2-methyl-phenyl)-2,5-dimethyl-pyrazolo[1,5-A]pyrimidin-7-OL](/img/structure/B14017614.png)
